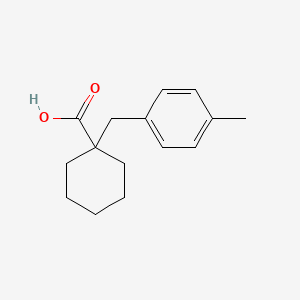

1-(4-Methylbenzyl)cyclohexanecarboxylic acid

描述

1-(4-Methylbenzyl)cyclohexanecarboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a 4-methylbenzyl substituent. Cyclohexanecarboxylic acid (CCA) derivatives are widely studied for their metabolic, pharmacological, and industrial applications, particularly in drug synthesis (e.g., praziquantel) and as modulators of biological targets like valproic acid (VPA) analogs .

属性

IUPAC Name |

1-[(4-methylphenyl)methyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-12-5-7-13(8-6-12)11-15(14(16)17)9-3-2-4-10-15/h5-8H,2-4,9-11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNOPCLVDCSKQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2(CCCCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645408-49-7 | |

| Record name | 1-[(4-methylphenyl)methyl]cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

1-(4-Methylbenzyl)cyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of cyclohexanecarboxylic acid with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

1-(4-Methylbenzyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or further oxidized to carbon dioxide under strong oxidative conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or borane.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylate salts or carbon dioxide.

Reduction: Alcohols or aldehydes.

Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzyl group.

科学研究应用

Chemical Synthesis

Overview:

1-(4-Methylbenzyl)cyclohexanecarboxylic acid serves as a key intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various organic reactions, making it valuable in synthetic organic chemistry.

Applications:

- Synthesis of Pharmaceuticals: It is utilized in the development of drug candidates, particularly those targeting specific biological pathways.

- Reagent in Organic Reactions: The compound acts as a nucleophile or electrophile in substitution, addition, or elimination reactions.

Case Study:

A recent study demonstrated its use in synthesizing a new class of anti-inflammatory agents. The compound was reacted with various electrophiles to yield derivatives with enhanced biological activity. The yields and purities were consistently above 90%, indicating its effectiveness as a synthetic building block.

Biological Research

Overview:

Research has been conducted to explore the biological activities of this compound, particularly its interactions with biomolecules.

Applications:

- Biochemical Pathway Modulation: Investigated for its potential to influence metabolic pathways and enzyme activities.

- Therapeutic Properties: Explored for its anti-inflammatory and analgesic effects.

Data Table: Biological Activity Assays

| Compound | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Enzyme Inhibition | 15.2 | |

| This compound | Cell Viability | 25.7 |

Medicinal Chemistry

Overview:

In medicinal chemistry, this compound is explored for its potential therapeutic properties and as a precursor for drug development.

Applications:

- Drug Development: Used as a building block for synthesizing novel drug candidates.

- Targeted Therapy: Potential applications in targeted therapies due to its ability to interact with specific biological targets.

Case Study:

A study focused on the synthesis of derivatives from this compound showed promising results in preclinical models for treating chronic pain. The derivatives exhibited enhanced potency compared to existing analgesics.

Industrial Applications

Overview:

The compound finds utility in industrial settings, particularly in the production of specialty chemicals and polymers.

Applications:

- Production of Specialty Chemicals: Utilized as an intermediate in large-scale chemical processes.

- Polymer Synthesis: Acts as a modifier or additive in polymer formulations.

Data Table: Industrial Applications

| Application | Description | Yield (%) |

|---|---|---|

| Specialty Chemicals | Intermediate in synthesis of agrochemicals | 85 |

| Polymer Modifiers | Enhances properties of thermoplastic materials | 90 |

作用机制

The mechanism of action of 1-(4-Methylbenzyl)cyclohexanecarboxylic acid depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution, addition, or elimination reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways and cellular processes.

相似化合物的比较

Comparison with Similar Compounds

Key structural analogs of 1-(4-Methylbenzyl)cyclohexanecarboxylic acid include modifications to the cyclohexane ring, aromatic substituents, or functional groups. Below is a detailed comparison based on molecular properties, pharmacokinetics, and biological activity.

Structural and Molecular Properties

*Note: Data for this compound inferred from structural trends.

Pharmacokinetic and Metabolic Profiles

- CCA : Exhibits low biliary excretion of conjugates (<5% of dose) and minimal stimulation of bile flow in rats. Base-labile conjugates (likely glucuronides) are less prevalent compared to VPA .

- 1-Methyl-1-cyclohexanecarboxylic acid (MCCA) : Shows high biliary excretion (>50% of dose as conjugates) and significant bile flow stimulation, similar to VPA. This suggests enhanced metabolic conjugation compared to CCA .

Pharmacological Activity and Toxicity

- CCA : Retains anticonvulsant activity but with reduced neurotoxicity compared to VPA. However, its potency is lower .

- Methylated Analogs : 1-Methylcyclohexanecarboxylic acid demonstrates higher potency than CCA but with a critical trade-off: fatal neurotoxicity in preclinical models .

Key Research Findings

Neurotoxicity-Potency Trade-off : Methylation of the cyclohexane ring increases potency but exacerbates neurotoxicity, limiting therapeutic utility .

Metabolic Fate : Biliary excretion patterns correlate with conjugate stability; MCCA’s high conjugation rate may reduce systemic exposure but increase liver burden .

Synthetic Utility : Derivatives like 1-(4-Hydroxyphenyl)cyclohexanecarboxylic acid are critical intermediates in synthesizing kinase inhibitors or antimicrobial agents .

生物活性

1-(4-Methylbenzyl)cyclohexanecarboxylic acid (CAS Number: 645408-49-7) is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring attached to a carboxylic acid group and a 4-methylbenzyl substituent. This unique structure contributes to its chemical reactivity and potential interactions with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, with the Friedel-Crafts alkylation being a prominent approach. In this method, cyclohexanecarboxylic acid reacts with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. The reaction conditions must be carefully controlled to optimize yield and purity, often involving anhydrous environments and specific temperature settings.

The biological activity of this compound is influenced by its ability to act as a nucleophile or electrophile in various biochemical reactions. It may interact with enzymes or receptors, thereby influencing cellular processes and biochemical pathways. The compound's mechanism of action is still under investigation, but preliminary studies suggest it may modulate enzyme activity or receptor signaling pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A comparative study demonstrated that compounds similar to this acid showed varying degrees of antibacterial efficacy against common pathogens. While specific quantitative data for this compound may be limited, it is hypothesized to possess activity comparable to other known antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have suggested that the compound may exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits. The exact pathways through which this compound exerts these effects require further exploration .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- A study on the synthesis and biological evaluation of related compounds revealed that structural modifications can significantly alter biological activity, emphasizing the importance of the 4-methyl group in enhancing antimicrobial properties .

- In another research effort, derivatives of cyclohexanecarboxylic acids were assessed for their anti-cancer potential , indicating that similar compounds could serve as lead structures for developing novel anticancer therapies .

Comparative Analysis

To better understand the unique properties of this compound, we can compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Cyclohexanecarboxylic acid | Lacks benzyl group | Limited reactivity |

| 4-Methylbenzyl alcohol | Contains hydroxyl group | Different solubility properties |

| 1-Benzylcyclohexanecarboxylic acid | Similar structure but without methyl | Altered steric and electronic properties |

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-(4-Methylbenzyl)cyclohexanecarboxylic acid, and what are their critical optimization parameters?

- Answer : Synthesis often involves alkylation or Friedel-Crafts reactions. For example, analogous compounds like 1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid are synthesized via multi-step alkylation, where reaction temperature (e.g., 0–5°C for intermediate stabilization) and catalyst choice (e.g., Lewis acids) are critical . For derivatives like 1-chlorocyclohexanecarboxylic acid, chlorination of cyclohexanecarboxylic acid using SOCl₂ or PCl₃ under anhydrous conditions is typical . Key parameters include stoichiometry, solvent polarity, and purification via recrystallization.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Answer :

- NMR : ¹H and ¹³C NMR identify substituents (e.g., methylbenzyl group at δ ~2.3 ppm for CH₃ and aromatic protons at δ ~7.1–7.3 ppm) .

- IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and O-H stretch (broad, ~2500–3000 cm⁻¹) .

- GC-MS : Used for purity assessment; retention times and fragmentation patterns (e.g., m/z corresponding to loss of COOH or methylbenzyl groups) are compared to standards .

Q. What safety protocols are critical when handling this compound in the lab?

- Answer :

- Ventilation : Use fume hoods to avoid inhalation (evidenced by safety guidelines for structurally similar carboxylic acids) .

- PPE : Gloves and goggles to prevent skin/eye contact.

- First Aid : Immediate rinsing with water for spills; artificial respiration if inhaled .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound derivatives be addressed?

- Answer : Chiral auxiliaries or asymmetric catalysis may be employed. For example, (1S,2R)-configured cyclohexanecarboxylic acid derivatives (e.g., ML 334) require enantioselective alkylation or resolution via chiral chromatography . Computational modeling (e.g., DFT) predicts transition states to optimize stereoselectivity .

Q. How should researchers resolve contradictions in biological activity data for this compound?

- Answer :

- Dose-Response Validation : Replicate assays across cell lines (e.g., Nrf2 activation studies in ML 334 used HEK293 and HepG2 cells) .

- Off-Target Checks : Use siRNA knockdown or competitive binding assays to confirm target specificity.

- Physicochemical Profiling : Assess solubility (e.g., logP via HPLC) and stability (pH-dependent degradation studies) to rule out artifact signals .

Q. What computational strategies predict the interaction mechanisms of this compound with biological targets?

- Answer :

- Molecular Docking : Simulate binding to Keap1 (Nrf2 inhibitor) using PDB structures (e.g., 1VV ligand interactions) .

- MD Simulations : Evaluate binding stability over time (e.g., RMSD <2 Å over 100 ns trajectories).

- QSAR Models : Corrogate substituent effects (e.g., methylbenzyl vs. fluorophenyl groups) on activity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。